Methyl (E)-3-Morpholinoacrylate
Overview
Description
Methyl (E)-3-Morpholinoacrylate is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 520227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Polymerization Processes
Methyl (E)-3-Morpholinoacrylate and its derivatives have been utilized in polymerization processes. For instance, the study of photopolymerization of methyl methacrylate using morpholine–bromine charge transfer complex as the photoinitiator demonstrated that the rate of polymerization was dependent on the morpholine:bromine mole ratio, suggesting a radical mechanism of polymerization (Ghosh & Pal, 1998)(Ghosh & Pal, 1998).
2. Synthesis of Medicinal Compounds
The compound has been employed in the synthesis of various medicinal compounds. For example, an efficient synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine was reported, which is useful for synthesizing potent antimicrobials (Kumar, Sadashiva, & Rangappa, 2007)(Kumar, Sadashiva, & Rangappa, 2007).
3. Advanced Chemical Synthesis
This compound plays a role in advanced chemical synthesis. For instance, research on the synthesis of substituted aryl(indol-3-yl)methylium tetrafluoroborates and their reactions with π-nucleophiles showed the potential for predicting nucleophilic reaction partners, highlighting its versatility in chemical synthesis (Follet, Berionni, Mayer, & Mayr, 2015)(Follet et al., 2015).
4. Material Science Applications
The derivative of this compound was used in material science, particularly in the synthesis of polymers with potential applications in drug delivery and tissue engineering. This includes the preparation of ionizable monomers and their respective homopolymers, demonstrating significant swelling kinetics in different pH buffer solutions (Velasco, Elvira, & San Román, 2008)(Velasco, Elvira, & San Román, 2008).
5. Antifungal Drug Development
Research has been conducted on the development of new drugs with antifungal activity using derivatives of this compound. A study focused on the mutagenic effects and predicted carcinogenicity of a specific compound, aiming to create a new drug for treating fungal pathologies (Bushuieva, Petrova, Kyrychko, & Parchenko, 2022)(Bushuieva et al., 2022).
Mechanism of Action
- It’s essential to note that Methyl (E)-3-Morpholinoacrylate belongs to the indole derivatives class, which has diverse biological activities . These compounds often interact with specific receptors or enzymes.
Target of Action
Pharmacokinetics (ADME)
: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more : Data from DrugBank: Ademetionine (SAMe). Link
Properties
IUPAC Name |
methyl (E)-3-morpholin-4-ylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-11-8(10)2-3-9-4-6-12-7-5-9/h2-3H,4-7H2,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGDIQBAFODGRV-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CN1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101471-73-2, 1009-80-9 | |
Record name | 2-Propenoic acid, 3-(4-morpholinyl)-, methyl ester, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101471732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC520227 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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